molecular formula C11H7ClN2 B8733320 4-Chloro-7-methylquinoline-2-carbonitrile

4-Chloro-7-methylquinoline-2-carbonitrile

Cat. No.: B8733320
M. Wt: 202.64 g/mol
InChI Key: ZSZOEYHLBJPUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-methylquinoline-2-carbonitrile is a useful research compound. Its molecular formula is C11H7ClN2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

4-chloro-7-methylquinoline-2-carbonitrile

InChI

InChI=1S/C11H7ClN2/c1-7-2-3-9-10(12)5-8(6-13)14-11(9)4-7/h2-5H,1H3

InChI Key

ZSZOEYHLBJPUJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CC(=C2C=C1)Cl)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Methylquinoline-2-carbonitrile N-oxide (1-4, 5.3 g, 28.8 mmol, 1.0 equiv.) was dissolved in CHCl3 (80 ml, 0.36 M), and POCl3 was added (16.09 ml, 173 mmol, 6.0 equiv.). The mixture was heated to 70° C. overnight, quenched onto crushed ice and extracted three times with dichloromethane. The combined organic layers were washed with water followed by saturated aqueous sodium bicarbonate, dried over MgSO4, filtered and the solvent was removed to yield crude yellow solid. Recrystallization from heptane/EtOAc gave 95 g of 4-chloro-7-methylquinoline-2-carbonitrile (1-5). LRMS m/z (M+H)+203.2 found, 203.6 required.
Name
7-Methylquinoline-2-carbonitrile N-oxide
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 7-methylquinoline-2-carbonitrile 1-oxide (11.5 g, 63 mmol) and phosphorus oxychloride (47 mL, 500 mmol) was heated at 100° C. for 10 min then at 200° C. for 20 min. The reaction mixture was poured into crushed ice and the precipitate was filtered. The crude material was then purified by flash chromatography on silica gel (eluting solvent: 3% acetone in dichloromethane) to provide the title compound. 1HNMR (400 MHz, acetone-d6): δ 8.25 (d, 1H), 8.10 (s, 1H), 8.00 (d, 1H), 7.82 (dd, 1H), 2.65 (s, 3H).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One

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